2-((4-chlorophenyl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3OS3/c1-2-18-12-16-15-11(20-12)14-10(17)7-19-9-5-3-8(13)4-6-9/h3-6H,2,7H2,1H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKLUQFTCMDFPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-chlorophenyl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with ethyl chloroacetate under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where 4-chlorothiophenol reacts with the thiadiazole intermediate.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions due to its thioether and acetamide functional groups:
The acetamide bond is particularly susceptible to base-mediated cleavage, yielding a free amine and carboxylic acid derivative . Acidic conditions promote oxidation of thioethers to sulfoxides or sulfones.
Alkylation and Arylation
The ethylthio group participates in nucleophilic substitution reactions with alkyl/aryl halides:
Alkylation occurs preferentially at the sulfur atom of the ethylthio group due to its nucleophilicity. Arylation reactions require catalytic bases like triethylamine (TEA) .
Nucleophilic Substitution at the Thiadiazole Core
The 1,3,4-thiadiazole ring undergoes substitution at the C-2 position under mild conditions:
The C-2 position of the thiadiazole ring is electrophilic, enabling reactions with amines or alcohols . Coupling reagents like TBTU enhance amide bond formation .
Oxidation and Reduction Reactions
Thioether groups are oxidized to sulfoxides or sulfones, while the thiadiazole ring remains intact:
Reduction of sulfoxides back to thioethers is achievable using Zn/HCl .
Cyclization and Heterocycle Formation
The compound serves as a precursor for synthesizing fused heterocycles:
Cyclization often requires dehydrating agents like POCl₃ or thiophilic catalysts .
Biological Activity Correlations
Derivatives synthesized via these reactions exhibit notable bioactivity:
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to 2-((4-chlorophenyl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide have been evaluated for their efficacy against various bacterial strains and fungi. A study indicated that certain thiadiazole derivatives showed promising results against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species .
Anticancer Properties
Thiadiazole derivatives are also investigated for their anticancer potential. The mechanism often involves the inhibition of key enzymes involved in cell proliferation. For example, studies have shown that certain thiadiazole compounds can inhibit the activity of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in cancer cells . This inhibition can lead to decreased cell viability in various cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer) .
Case Study 1: Antimicrobial Evaluation
In a comprehensive study on thiadiazole derivatives, a series of compounds were synthesized and tested for antimicrobial activity. The results indicated that compounds featuring the ethylthio group exhibited enhanced activity against both bacterial and fungal pathogens compared to their non-thiophene counterparts. This suggests that structural modifications can significantly influence antimicrobial efficacy .
Case Study 2: Anticancer Activity Assessment
Another investigation focused on the anticancer properties of thiadiazole derivatives. The study utilized various assays to evaluate cytotoxicity against MCF7 breast cancer cells. Results showed that specific derivatives had IC50 values significantly lower than standard chemotherapeutic agents like cisplatin, indicating their potential as effective anticancer agents .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 2-((4-chlorophenyl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The chlorophenyl group can enhance the compound’s binding affinity to its targets, leading to more potent biological effects.
Comparison with Similar Compounds
Table 1: Comparison of Structural Analogs
Key Observations :
- Phenoxy vs. Thio Groups: Compounds with phenoxy substituents (e.g., 5g) exhibit higher melting points (168–170°C) compared to thio-linked analogs, likely due to reduced molecular flexibility .
- Electron-Withdrawing Groups: Nitrophenylamino (Compound 3) and chlorophenyl groups enhance target binding via π-π stacking and halogen interactions, critical for Akt inhibition .
- Alkyl vs. Aryl Thioethers : Ethylthio (target compound) may improve metabolic stability over benzylthio (Compound 6a), which could be prone to oxidative metabolism .
Anticancer Activity
- Compound 3 and 8 : Exhibit potent Akt inhibition (92.36% and 86.52%, respectively) and induce apoptosis in glioma cells. Molecular docking reveals interactions with Akt’s active site via π-π bonds and salt bridges .
- Compound 4y : Demonstrates superior cytotoxicity against MCF-7 (IC50 = 0.084 mmol L<sup>–1</sup>) and A549 (IC50 = 0.034 mmol L<sup>–1</sup>) cells, outperforming cisplatin. Mechanistically, it inhibits aromatase, a key enzyme in estrogen-dependent cancers .
Selectivity and Toxicity
- Compound 4y: Shows selectivity for cancer cells (NIH3T3 fibroblasts are less affected), highlighting the importance of the p-tolylamino group in targeting cancer-specific pathways .
Structure-Activity Relationship (SAR) Insights
- 4-Chlorophenyl Group: Enhances Akt binding affinity (Compound 3 vs. non-chlorinated analogs) .
- Phenoxy vs. Thioethers: Phenoxy-linked compounds (e.g., 5g) may exhibit reduced cellular uptake due to higher polarity, limiting anticancer efficacy compared to thioethers .
Biological Activity
The compound 2-((4-chlorophenyl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide is a derivative of the 1,3,4-thiadiazole family, known for its diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound, drawing from various research findings.
Synthesis
The synthesis of thiadiazole derivatives typically involves multi-step reactions. For instance, the compound in focus can be synthesized via the reaction of 5-amino-1,3,4-thiadiazole with appropriate thio- and acetamide substituents. The general synthetic approach includes:
- Formation of Thiadiazole Ring : The initial step involves the formation of the thiadiazole ring through cyclization reactions.
- Substitution Reactions : Subsequent steps involve introducing the chlorophenyl and ethylthio groups through nucleophilic substitution reactions.
Anticancer Activity
Research has shown that compounds containing a thiadiazole moiety exhibit significant anticancer properties. For example:
- Cytotoxicity Studies : In vitro studies using the MTT assay demonstrated that derivatives of 1,3,4-thiadiazoles can induce apoptotic cell death in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for some derivatives were reported as low as , indicating potent activity against these cell lines .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 4i | MCF-7 | 2.32 |
| 4f | MCF-7 | 5.36 |
| 4e | MCF-7 | 10.10 |
Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties:
- Broad-Spectrum Activity : Studies indicate that these compounds exhibit significant antibacterial and antifungal activities against various strains including Staphylococcus aureus and Escherichia coli. For instance, a derivative showed a minimum inhibitory concentration (MIC) of , surpassing standard antibiotics like itraconazole .
Other Biological Activities
The 1,3,4-thiadiazole scaffold is associated with several other biological activities:
- Anti-inflammatory and Analgesic Effects : Some derivatives have shown promise in reducing inflammation and pain in animal models.
- Anticonvulsant Properties : Certain modifications to the thiadiazole structure have been linked to anticonvulsant effects, making them candidates for further research in neurological disorders .
Case Studies
- In Vivo Studies : A study involving tumor-bearing mice demonstrated that certain thiadiazole derivatives could selectively target tumor cells, suggesting their potential use in targeted cancer therapies .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the substituent groups significantly influence biological activity. For example, the introduction of different aryl groups was found to enhance anticancer efficacy .
Q & A
Q. What are the key steps in synthesizing 2-((4-chlorophenyl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide?
The synthesis involves two main steps:
Thiadiazole core formation : Reacting hydrazine-carbodithioate intermediates with substituted amines under reflux conditions to form the 1,3,4-thiadiazole ring.
Alkylation/functionalization : Introducing the 4-chlorophenylthio and ethylthio groups via nucleophilic substitution. For example, 2-chloroacetamide derivatives are reacted with thiol-containing precursors (e.g., 4-chlorobenzenethiol) in acetone or DMF with potassium carbonate as a base .
Critical parameters : Reaction time (8–20 hours), temperature (reflux), and stoichiometric control of alkylating agents to minimize byproducts.
Q. How is structural characterization performed for this compound?
A multi-analytical approach is used:
- ¹H/¹³C NMR : Confirms proton environments (e.g., δ 7.34 ppm for -NH2 in DMSO-d6) and carbon backbone .
- Mass spectrometry (EI-MS) : Validates molecular weight (e.g., m/z 191 [M+1] for related analogs) .
- Elemental analysis : Matches calculated vs. experimental C, H, N, S percentages (e.g., C: 25.12% observed vs. 25.25% calculated) .
- FT-IR : Identifies functional groups (e.g., C=O at 1678 cm⁻¹, C=N at 1624 cm⁻¹) .
Q. What in vitro assays are used for preliminary anticancer screening?
- Cell lines : MCF-7 (breast) and A549 (lung) cancer cells, with NIH3T3 fibroblasts as a non-cancer control .
- MTT assay : Measures IC50 values (e.g., 0.034–0.084 mmol L⁻¹ for analogs) .
- Aromatase inhibition : Evaluated via enzyme-linked assays for hormone-dependent cancers (IC50: 0.062 mmol L⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this compound’s anticancer activity?
Key SAR insights:
- Thiadiazole substitution : The 5-ethylthio group enhances lipophilicity, improving membrane permeability .
- 4-Chlorophenylthio moiety : Increases cytotoxicity via π-π stacking with kinase active sites (e.g., VEGFR-2) .
- Acetamide linker : Flexibility in this region balances target binding and metabolic stability. Modifications here (e.g., phenoxy vs. benzyl groups) alter selectivity .
Example : Replacing ethylthio with benzylthio in analogs reduced IC50 by 40% in A549 cells .
Q. How do contradictory cytotoxicity data arise across studies, and how can they be resolved?
Discrepancies may stem from:
- Assay conditions : Variations in serum concentration (e.g., 10% FBS vs. serum-free) impact compound solubility .
- Cell passage number : Higher passages may exhibit genetic drift, altering drug response .
- Normalization methods : Data normalized to cisplatin (positive control) vs. vehicle-only controls can skew IC50 comparisons .
Resolution : Standardize protocols (e.g., CLSI guidelines) and include multiple cell lines for cross-validation.
Q. What computational strategies enhance BBB penetration for CNS-targeted analogs?
- Free energy perturbation (FEP) : Predicts binding affinity to NMDA receptors while optimizing logP values for blood-brain barrier (BBB) permeability .
- Molecular dynamics (MD) : Simulates membrane partitioning using POPC lipid bilayers to assess passive diffusion .
- In silico ADMET : Tools like SwissADME estimate CNS MPO scores; ideal candidates have logP 2–4 and topological polar surface area <80 Ų .
Q. How can analytical discrepancies in elemental analysis be addressed?
- Sample purity : Recrystallize from ethanol/DMF mixtures to remove unreacted precursors .
- Combustion analysis calibration : Use certified standards (e.g., sulfanilamide) to minimize systematic errors .
- Supplementary techniques : Pair elemental data with X-ray crystallography (if available) for structural validation .
Methodological Considerations
Q. Table 1. Comparative Cytotoxicity of Selected Analogs
| Compound | MCF-7 IC50 (mmol L⁻¹) | A549 IC50 (mmol L⁻¹) | Selectivity Index (NIH3T3) |
|---|---|---|---|
| 4y (Reference analog) | 0.084 ± 0.020 | 0.034 ± 0.008 | >10 |
| 5g (Ethylthio derivative) | 0.12 ± 0.03 | 0.045 ± 0.01 | 8.5 |
Key Takeaway : Ethylthio substitution preserves activity but slightly reduces selectivity compared to arylthio analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
